5-Chloro-4-cyclopropoxypicolinaldehyde
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Overview
Description
5-Chloro-4-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a picolinaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyclopropoxypicolinaldehyde can be achieved through several methods. One common method involves the reaction of 5-chloropicolinaldehyde with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 5-Chloro-4-cyclopropoxypicolinic acid
Reduction: 5-Chloro-4-cyclopropoxypicolinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-4-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-formylpyrrole-3-carboxylates: These compounds share a similar chloro and formyl group but differ in the core structure.
5-Chloro-2,4,6-trifluoropyrimidine: This compound has multiple chloro and fluorine substitutions, making it structurally similar but with different reactivity and applications.
Uniqueness
5-Chloro-4-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c10-8-4-11-6(5-12)3-9(8)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
QQRFOXHTWZNMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C=O)Cl |
Origin of Product |
United States |
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